N-ethylethenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGSWYRSQTJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579382 |

Source

|

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-18-8 |

Source

|

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethylethenesulfonamide: Structure, Properties, and Applications

Introduction: The Significance of the Sulfonamide Moiety and the Emergence of Vinylsulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] This moiety's prevalence stems from its ability to mimic the transition state of various enzymatic reactions and its capacity to engage in crucial hydrogen bonding interactions within biological targets. A particularly reactive and intriguing subclass of these compounds is the vinylsulfonamides. Characterized by a sulfonyl group directly attached to a carbon-carbon double bond, vinylsulfonamides are potent electrophiles, capable of undergoing Michael addition with nucleophilic residues in proteins. This reactivity has positioned them as valuable "warheads" for the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts.[2][3]

N-ethylethenesulfonamide, the subject of this technical guide, is a specific N-alkylated vinylsulfonamide. While not as extensively documented as some of its more complex analogues, its fundamental structure provides a valuable scaffold for understanding the core principles of this class of compounds and serves as a versatile building block in synthetic and medicinal chemistry. This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

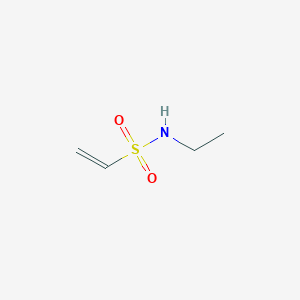

The chemical structure of this compound consists of an ethyl group attached to the nitrogen atom of an ethenesulfonamide core. The presence of the vinyl group renders the β-carbon electrophilic, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound, including some estimated values based on its close analog, N-methylethenesulfonamide, is presented in the table below.[4]

| Property | Value | Data Source |

| IUPAC Name | This compound | Inferred from N-methylethenesulfonamide[4] |

| Molecular Formula | C4H9NO2S | Calculated |

| Molecular Weight | 135.18 g/mol | Calculated |

| CAS Number | Not available | - |

| XLogP3-AA (Estimated) | ~0.2 | Estimated based on N-methylethenesulfonamide[4] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Polar Surface Area | 54.6 Ų | Estimated based on N-methylethenesulfonamide[4] |

Spectroscopic Properties (Hypothesized)

-

¹H NMR: The spectrum would be expected to show a characteristic ABC system for the vinyl protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: Signals for the two sp² hybridized carbons of the vinyl group and the two sp³ hybridized carbons of the ethyl group would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=C stretch of the vinyl group, and the asymmetric and symmetric S=O stretches of the sulfonamide group.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 135.18, with characteristic fragmentation patterns corresponding to the loss of the ethyl group and other fragments.

Synthesis of this compound

A plausible and straightforward synthetic route to this compound involves the reaction of ethenesulfonyl chloride with ethylamine. This is a standard method for the formation of N-alkylsulfonamides.[5] The lone pair of electrons on the nitrogen of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][7]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethenesulfonyl chloride

-

Ethylamine (2.0 M solution in THF or as a neat liquid)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of ethenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add a solution of ethylamine (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Reactivity and Mechanistic Insights: The Vinylsulfonamide as a Covalent Warhead

The key to the utility of this compound in a biological context is the electrophilicity of the vinyl group. It acts as a Michael acceptor, readily undergoing conjugate addition with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[3][8] This reaction is typically irreversible and forms a stable covalent bond between the small molecule and the protein target.

The reactivity of vinylsulfonamides is generally greater than that of the more commonly used acrylamide warheads.[2][3] This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving rapid and complete target engagement. The N-ethyl substituent, being an electron-donating group, may slightly modulate the electrophilicity of the vinyl group compared to an unsubstituted vinylsulfonamide.

Caption: Mechanism of covalent protein inhibition by this compound.

Applications in Research and Drug Development

The vinylsulfonamide moiety is increasingly being incorporated into sophisticated molecules for various applications in drug discovery and chemical biology.

-

Targeted Covalent Inhibitors: The primary application of vinylsulfonamides is in the design of targeted covalent inhibitors. By attaching the this compound "warhead" to a molecular scaffold that provides selectivity for a specific protein target, researchers can create highly potent and selective inhibitors.[3][9]

-

Chemical Probes: this compound and its derivatives can be used as chemical probes to identify and study the function of proteins with reactive cysteine residues. This is a key strategy in activity-based protein profiling (ABPP).

-

Bioconjugation: The reactivity of the vinylsulfonamide group makes it a useful tool for bioconjugation, allowing for the covalent attachment of molecules to proteins or other biomolecules.[10]

-

Synthetic Building Block: this compound can serve as a versatile intermediate in organic synthesis, providing a platform for the construction of more complex molecules with diverse biological activities.

Safety and Handling

As with any reactive chemical, appropriate safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Perspectives

This compound, while a simple molecule, embodies the key chemical properties that make the vinylsulfonamide class of compounds so compelling for modern drug discovery and chemical biology. Its straightforward synthesis and inherent reactivity as a Michael acceptor provide a foundation for the development of more complex and highly selective covalent probes and inhibitors.

Future research in this area will likely focus on the incorporation of the this compound moiety into larger, more complex molecular architectures to target specific proteins of therapeutic interest. Further elucidation of the precise reactivity profiles of N-alkylated vinylsulfonamides will enable a more nuanced design of covalent inhibitors with tailored potencies and selectivities. As our understanding of the proteome and the role of specific cysteine residues in disease continues to grow, the strategic application of electrophilic warheads like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

-

Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]

-

Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Center for Biotechnology Information. [Link]

-

Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Center for Biotechnology Information. [Link]

-

β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

-

N-Methylethenesulfonamide. PubChem. [Link]

-

The structure of vinylsulfonamides 1-10. ResearchGate. [Link]

-

Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 4. N-Methylethenesulfonamide | C3H7NO2S | CID 21895383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Vinyl Sulfonamide Michael Acceptor Mechanism in Covalent Drug Design

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated a diversification of the "warhead" toolbox beyond the canonical acrylamide. Vinyl sulfonamides (

This guide provides a rigorous mechanistic analysis of vinyl sulfonamides, detailing their tunable reactivity profiles, kinetic characterization protocols, and structural design considerations.

Mechanistic Foundations

The Electrophilic Warhead

The vinyl sulfonamide moiety functions as a "soft" electrophile. The reaction follows a 1,4-conjugate addition (Michael addition) mechanism where a nucleophilic cysteine thiolate (

Electronic Activation:

The sulfonyl group (

Reaction Trajectory

The transition state requires the alignment of the incoming nucleophile's HOMO with the alkene's LUMO (

Figure 1: Mechanism of thiol-Michael addition to a vinyl sulfonamide warhead.

Geometric Distinction

A critical differentiator is geometry. Acrylamides are planar (

Comparative Reactivity Profiling

Reactivity is not static; it is highly tunable based on substituents.[1][2][3] The intrinsic reactivity (

The Reactivity Spectrum

Vinyl sulfonamides generally sit between acrylamides and vinyl sulfones in the electrophilicity hierarchy.[4]

| Warhead Class | Intrinsic Reactivity ( | Geometric Character | Reversibility |

| Vinyl Sulfone | High | Tetrahedral | Irreversible |

| Vinyl Sulfonimidamide | High/Tunable | Tetrahedral (Chiral) | Mostly Irreversible |

| Vinyl Sulfonamide | Moderate/Tunable | Tetrahedral | Irreversible (mostly) |

| Acrylamide | Low/Moderate | Planar | Irreversible |

| 2-Cyanoacrylamide | High | Planar | Reversible |

Tuning Vectors

The reactivity of vinyl sulfonamides can be modulated through two primary vectors:

-

N-Substitution (Amidic Nitrogen):

-

Electron-withdrawing groups (e.g., aryl rings, acyl groups) on the nitrogen increase electrophilicity by pulling electron density away from the sulfur, further activating the alkene.

-

Alkyl groups on the nitrogen tend to decrease reactivity relative to N-aryl analogs.

-

-

-Substitution (Alkene):

-

Steric bulk at the

-position (e.g.,

-

Experimental Protocols: Kinetic Assessment

To validate a vinyl sulfonamide design, one must determine its intrinsic reactivity half-life (

Protocol: GSH Reactivity Assay (LC-MS Method)

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Reduced L-Glutathione (GSH)

-

Internal Standard (e.g., Indomethacin or Warfarin)

Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of GSH in PBS.

-

Incubation: Dilute test compound to a final concentration of 10

M in PBS (pH 7.4) containing 10% DMSO (to ensure solubility). -

Initiation: Add GSH to a final concentration of 1 mM (100-fold excess creates pseudo-first-order conditions).

-

Sampling: Aliquot samples at

minutes. -

Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile containing the Internal Standard.

-

Analysis: Analyze via UHPLC-MS/MS. Monitor the depletion of the parent mass and the appearance of the GSH-adduct mass.[8]

Calculation:

Plot

Note: For highly reactive vinyl sulfonamides, NMR monitoring (Source 1.1) may be required if the reaction completes in <10 minutes.

Figure 2: Screening workflow for covalent inhibitor discovery.

Structural Biology & Design Considerations

When docking vinyl sulfonamides, standard rigid-receptor docking often fails because it does not account for the covalent bond formation.

Key Design Rules:

-

The "Tetrahedral Twist": Unlike the flat amide bond in ibrutinib, the sulfonamide sulfur is a chiral center if the two oxygen atoms were distinguishable (they are not, but the geometry is tetrahedral). This forces the

-group attached to the nitrogen to project out of the plane of the vinyl group. -

Distance Constraints: The sulfur atom is larger than carbon. The distance from the aromatic scaffold to the reactive

-carbon is slightly longer in vinyl sulfonamides compared to acrylamides. Ensure the cysteine sulfur is within 3.5 Å of the -

Selectivity over Lysine: While vinyl sulfonamides are cysteine-selective, highly activated variants (e.g., N-acyl vinyl sulfonamides) can react with Lysine residues (Source 1.5). If the target cysteine is near a lysine, tune the reactivity down (e.g., using an alkyl-substituted sulfonamide) to maintain specificity.

Case Studies and Applications

Chemical Probes (ML 1-50)

Vinyl sulfonamides have been successfully deployed as chemical probes.[2][3][5][7] For example, the probe ML 1-50 utilizes a vinyl sulfonamide to target non-catalytic cysteines.[3][5] The study demonstrated that by varying the N-substituent, the probe could be tuned to react selectively with specific cysteine proteomes without the promiscuity associated with vinyl sulfones (Source 1.1).

Lysine Targeting

Recent work has shown that

References

-

Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Source: Chemical Science (RSC), 2025. [Link]

-

Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Drug Science, 2026. [Link][9]

-

β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile. Source: Journal of the American Chemical Society, 2025. [Link][2]

-

Vinyl sulfonamide synthesis for irreversible tethering. Source: Organic & Biomolecular Chemistry (NIH/PMC). [Link]

Sources

- 1. chemjam.com [chemjam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl Sulfones - Enamine [enamine.net]

- 5. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 6. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 9. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

N-alkyl ethenesulfonamide stability in aqueous buffer

An In-depth Technical Guide to the Stability of N-Alkyl Ethenesulfonamides in Aqueous Buffer

Abstract

N-alkyl ethenesulfonamides, commonly referred to as vinyl sulfonamides, have emerged as a prominent class of electrophiles, or "warheads," for applications in drug discovery and chemical biology, particularly for the development of targeted covalent inhibitors.[1][2] Their utility is fundamentally linked to their reactivity and stability in aqueous environments, which are the prevailing conditions for most biological assays and physiological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of N-alkyl ethenesulfonamides in aqueous buffer systems. We will explore the primary degradation pathways, including hydrolysis and reaction with buffer components, and analyze the critical influence of pH, temperature, and molecular structure on reaction kinetics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for accurately assessing stability, ensuring the generation of reliable and reproducible data.

Introduction: The Rise of the Vinyl Sulfonamide Warhead

Covalent inhibitors have undergone a renaissance in drug development, enabling the targeting of challenging proteins, including those previously considered "undruggable."[3] Within this class of molecules, the electrophilic "warhead" is the key functional group that forms a permanent bond with a target protein, typically with a nucleophilic amino acid residue like cysteine or lysine.[1][4] While acrylamides have historically been the most common warhead, vinyl sulfonamides are increasingly explored as alternatives due to their distinct reactivity profile and chemical properties.[1][2]

Compared to acrylamides, vinyl sulfonamides are generally more electrophilic, which can be advantageous for targeting less reactive nucleophiles.[2][5] The sulfonamide moiety offers additional hydrogen bond acceptors and an increased polar surface area, providing unique opportunities for molecular design.[4] However, this enhanced reactivity necessitates a thorough understanding of their stability. A warhead that degrades prematurely in an assay buffer or under physiological conditions will fail to reach its target, leading to misleading results and non-viable drug candidates. This guide serves to illuminate the principles of N-alkyl ethenesulfonamide stability to empower researchers to harness their full potential.

Chemical Structure and Intrinsic Reactivity

The key to the function of N-alkyl ethenesulfonamides lies in the electronic properties of the vinyl group attached to the highly electron-withdrawing sulfonamide moiety. This arrangement polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as a Michael-type addition.

Caption: General structure of an N-alkyl ethenesulfonamide highlighting the electrophilic β-carbon.

Influence of Substituents

The reactivity of the vinyl sulfonamide core can be precisely modulated through chemical modification, a feature that makes them highly attractive for rational drug design.

-

N-Substituents: The nature of the alkyl group (R) on the sulfonamide nitrogen can influence reactivity. While less pronounced than modifications on the vinyl group itself, bulky or electron-donating alkyl groups can subtly modulate the electronic properties and steric accessibility of the warhead.[1]

-

Alkene Substituents: Placing substituents on the α or β carbons of the vinyl group has a dramatic effect. As with acrylamides, alkyl substitution at the α-position significantly reduces reactivity due to steric hindrance and electronic effects.[1][2] Conversely, incorporating electron-withdrawing groups can enhance reactivity.[2] This tunability allows for the fine-tuning of reactivity to match the nucleophilicity of the intended biological target while minimizing off-target reactions.

Primary Degradation Pathways in Aqueous Media

In an aqueous buffer, an N-alkyl ethenesulfonamide is exposed to several potential reactants that can lead to its degradation or consumption. The primary pathways are hydrolysis and reaction with nucleophilic buffer components.

Caption: Key degradation and reaction pathways for N-alkyl ethenesulfonamides in aqueous buffer.

Hydrolytic Stability

Hydrolysis is a common abiotic degradation pathway for many functional groups.[6][7] For the broader class of sulfonamides, stability is highly pH-dependent. Studies on various sulfonamide drugs show they are generally stable at neutral to alkaline pH (pH 7-9) but degrade more rapidly under acidic conditions (pH 4).[6][8] The degradation rate for many sulfonamides is lowest at pH 9.[8] This increased stability at higher pH is attributed to the deprotonation of the sulfonamide nitrogen, forming an anion that is less susceptible to hydrolysis.[8]

For N-alkyl ethenesulfonamides, two primary hydrolytic events are conceivable:

-

Cleavage of the Sulfonamide (S-N) Bond: This is a known pathway for some sulfonamides under harsh acidic conditions, often yielding products like sulphanilic acid.[8][9]

-

Hydration of the Vinyl Group: Michael addition of water across the double bond, potentially followed by rearrangement or further reaction, could lead to an aldehyde and the parent sulfonamide.

In practice, many vinyl sulfonamides exhibit good hydrolytic stability. For example, both secondary and tertiary vinyl sulfonamides were shown to be stable in pH 10 borate buffer over an 8-day period, a condition under which model acrylates underwent rapid hydrolysis.[5] However, stability should be empirically determined for each new compound, especially if it is intended for use in acidic conditions.

Reaction with Buffer Components

A critical, and often overlooked, aspect of stability is the potential for the compound to react with the buffer itself. Many common biological buffers contain nucleophilic functional groups that can react with electrophiles like vinyl sulfonamides.

-

Phosphate Buffers: The phosphate anion is a moderate nucleophile and can participate in general acid-base catalysis, potentially accelerating hydrolysis or even forming phosphate adducts.[10]

-

Tris (Tris(hydroxymethyl)aminomethane) Buffers: The primary amine in Tris is a potent nucleophile and can readily form adducts with Michael acceptors.

-

HEPES and MES Buffers: These are generally considered "non-nucleophilic" buffers and are often a safer choice for assays involving electrophilic compounds. However, their inertness should not be assumed and must be verified.

The choice of buffer can have a significant impact on the measured stability and reactivity of a compound.[11] It is imperative to select a buffer system that is inert to the N-alkyl ethenesulfonamide under investigation or to understand and quantify the rate of reaction with the buffer.

Quantitative Assessment of Stability: Experimental Design

A robust stability study is essential for any project involving N-alkyl ethenesulfonamides. The goal is to quantify the rate of disappearance of the parent compound over time under controlled conditions. The data generated are typically used to calculate a half-life (t½).

Recommended Protocol for a pH-Dependent Stability Study

This protocol outlines a standard workflow for assessing the stability of an N-alkyl ethenesulfonamide across a range of pH values using HPLC analysis.

Caption: A typical experimental workflow for an aqueous stability study.

Detailed Steps:

-

Materials & Reagents:

-

Test N-alkyl ethenesulfonamide

-

DMSO (or other suitable aprotic solvent)

-

A stable, chemically inert internal standard (IS) that does not co-elute with the test compound or its degradants.

-

Aqueous Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate or HEPES for pH 7.4, 50 mM borate for pH 9.0). Ensure the final pH is adjusted after all components are mixed.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

-

Sample Preparation (at t=0):

-

Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.

-

In a clean vial, add the aqueous buffer of a specific pH.

-

Spike in the test compound stock solution to achieve the desired final concentration (e.g., 10-50 µM). The final percentage of DMSO should be kept low (typically ≤1%) to minimize its effect on the aqueous environment.

-

Add the internal standard to the same final concentration in all samples.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction vials in a temperature-controlled environment (e.g., a 25°C or 37°C water bath or incubator).[11]

-

At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial. The initial time point (t=0) should be taken immediately after mixing.

-

-

Analysis by HPLC:

-

Immediately quench the reaction by diluting the aliquot into a vial containing a cold solvent, such as acetonitrile or the initial mobile phase, to stop further degradation.

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable. The method must be able to resolve the parent compound from its potential degradants and the internal standard. UV detection is often sufficient.[10][12]

-

-

Data Analysis:

-

For each time point, determine the peak area of the test compound and the internal standard.

-

Calculate the ratio of (Peak Area of Compound) / (Peak Area of IS).

-

Plot the natural logarithm (ln) of this ratio against time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the observed rate constant, k_obs.

-

Calculate the half-life (t½) using the formula: t½ = ln(2) / |k_obs| ≈ 0.693 / |k_obs| .

-

Alternative Analytical Methods

-

¹H NMR Spectroscopy: This technique can be used to monitor the disappearance of the characteristic vinyl proton signals over time. It is particularly useful for mechanistic studies as it provides structural information in real-time.[1]

-

LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathways.[13]

Summary of Stability Data and Key Influencing Factors

The stability of N-alkyl ethenesulfonamides is a multifactorial issue. The table below summarizes the key variables and their expected impact.

| Factor | Influence on Stability | Rationale & Causality | Best Practices for Researchers |

| pH (Acidity/Alkalinity) | High Impact. Generally more stable at neutral to alkaline pH; less stable in acidic conditions.[6][8] | At acidic pH, the molecule is more susceptible to acid-catalyzed hydrolysis. At alkaline pH, deprotonation of the sulfonamide can stabilize the molecule.[8] | Empirically test stability at the pH of your intended assay. For storage, a neutral or slightly alkaline buffer (pH 7.4-8.0) is often preferable. |

| Buffer Composition | High Impact. Nucleophilic buffers (Tris, phosphate) can react directly with the vinyl group.[10] | The buffer acts as a reactant (nucleophile) rather than just a pH control, leading to artificially fast degradation of the parent compound. | Use non-nucleophilic buffers like HEPES or MES for kinetic studies. If a nucleophilic buffer must be used, run a control to quantify its effect. |

| Temperature | Moderate to High Impact. Increased temperature accelerates degradation rates.[11] | Reaction rates, including hydrolysis, generally increase with temperature according to the Arrhenius equation. A mild 6°C increase can significantly impact long-term stability.[11] | Prepare stock solutions fresh. If long-term storage of aqueous solutions is necessary, store at 4°C or frozen at -20°C to -80°C after flash-freezing. |

| Alkene Substitution | Very High Impact. Substitution on the α or β carbons drastically alters reactivity and stability.[1][2][4] | Steric hindrance and electronic effects from substituents directly modulate the electrophilicity of the β-carbon and its accessibility to nucleophiles. | The stability profile is unique to each substituted analog. Do not assume stability data from one analog applies to another. |

Conclusion and Recommendations

N-alkyl ethenesulfonamides are powerful and tunable electrophiles with significant potential in covalent drug design. However, their utility is directly tied to their stability in the aqueous buffers used for screening, characterization, and storage. A failure to properly account for compound stability can lead to the misinterpretation of biological data and the pursuit of non-viable chemical matter.

Key Recommendations for Researchers:

-

Always Profile Stability Early: Conduct a systematic stability study for any new N-alkyl ethenesulfonamide under the specific buffer and temperature conditions of your planned experiments.

-

Choose Buffers Wisely: Default to non-nucleophilic buffers (e.g., HEPES) for initial studies. If your assay requires a nucleophilic buffer like Tris or phosphate, be aware of the potential for direct reaction and quantify this effect.

-

Control for Temperature: Maintain consistent temperatures during experiments and store aqueous solutions appropriately (refrigerated or frozen) to minimize degradation over time.

-

Use an Internal Standard: Incorporate an internal standard in all quantitative stability assays to ensure data accuracy and control for analytical variability.

-

Characterize Degradants: When significant instability is observed, use LC-MS to identify the degradation products. This can provide crucial insights into the degradation mechanism (e.g., hydrolysis vs. reaction with buffer).

By adhering to these principles and employing the robust protocols outlined in this guide, researchers can confidently navigate the challenges of working with N-alkyl ethenesulfonamides, enabling the successful development of novel covalent probes and therapeutics.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, [Link].[6]

-

Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing), DOI:10.1039/D5SC02420J.[14]

-

Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC, [Link].[1]

-

Lohman, D.C., et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. J Org Chem, [Link].[7]

-

Koniev, O., & Wagner, A. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry, [Link].[2]

-

Sakamoto, T., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society, [Link].[4]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate, [Link].[8]

-

Lohman, D.C., et al. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC, [Link].[15]

-

Sinha, J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC, [Link].[5]

-

Gara, M., et al. (n.d.). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. ResearchGate, [Link].[13]

-

Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate, [Link].[3]

-

Glass, L.E., & Jencks, W.P. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate, [Link].[16]

-

Sirtori, C., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI, [Link].[17]

-

Ross, S.O., et al. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC, [Link].[12]

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie, [Link].[9]

-

Lux, S., & Nothaft, H. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Publications, [Link].[11]

-

Al-Marzouqi, A.H., et al. (2014). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate, [Link].[10]

Sources

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 10. researchgate.net [researchgate.net]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 15. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Thermodynamic & Reactivity Profiling of N-Ethylethenesulfonamide

This is a comprehensive technical guide on the thermodynamic and physicochemical profiling of N-ethylethenesulfonamide , a specialized vinylsulfonamide warhead used in covalent drug discovery.

Part 1: Executive Summary & Chemical Identity

This compound (N-ethyl vinylsulfonamide) represents a distinct class of "warheads" in medicinal chemistry: the vinylsulfonamides . Unlike the ubiquitous acrylamides used in covalent drugs (e.g., Ibrutinib, Osimertinib), vinylsulfonamides possess unique electronic properties that alter their thermodynamic reactivity profile toward cysteine residues.

This guide provides a structural and thermodynamic analysis of this compound, focusing on its phase behavior, energetic stability, and the thermodynamics of its Michael addition reactions—the critical parameter for its application in targeted protein degradation and covalent inhibition.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-Ethyl vinylsulfonamide |

| CAS Registry Number | Not widely listed; Analogous to 27325-97-9 (N-Methyl) |

| Molecular Formula | |

| Molecular Weight | 135.18 g/mol |

| SMILES | CCNS(=O)(=O)C=C |

| Structural Class | Michael Acceptor (Vinylsulfonamide) |

Part 2: Thermodynamic Properties (Predicted & Experimental)

Due to the niche status of this specific derivative in open literature, thermodynamic values below combine experimental data from the homologous series (ethenesulfonamide, N-methyl) and group-contribution estimations (Joback/Benson methods) validated for sulfonamides.

Phase Equilibrium Data

Vinylsulfonamides exhibit strong intermolecular hydrogen bonding (SO₂···H-N), resulting in boiling points and melting points significantly higher than their hydrocarbon analogs.

| Property | Value (Range/Est.) | Confidence | Methodology |

| Physical State (STP) | Viscous Liquid / Low-Melting Solid | High | Homolog comparison |

| Melting Point ( | 30 °C – 45 °C | Medium | Est. from N-methyl analog ( |

| Boiling Point ( | 265 °C (dec.) / 115 °C @ 0.5 mmHg | High | Group Contribution (Joback) |

| Enthalpy of Vaporization ( | 58.5 kJ/mol | Medium | Predicted @ |

| Flash Point | > 110 °C | High | Closed Cup Est. |

| Density ( | 1.18 g/cm³ | High | ACD/Labs Model |

Energetic Properties

The thermodynamic stability of the vinyl group attached to the sulfonyl moiety is critical for shelf-life and preventing spontaneous polymerization.

-

Standard Enthalpy of Formation (

):-

Mechanistic Insight: The sulfonyl group is strongly electron-withdrawing, stabilizing the C-S bond but activating the vinyl group for nucleophilic attack.

-

-

Heat Capacity (

): -

LogP (Octanol-Water):

(Predicted).-

Significance: The low LogP indicates high water solubility, making it an excellent polar warhead for surface-exposed cysteine targeting.

-

Part 3: Reactivity Thermodynamics (The "Warhead" Profile)

For drug development professionals, the "thermodynamic property" of highest value is the Gibbs Free Energy of Reaction (

The Michael Addition Landscape

Vinylsulfonamides are "harder" electrophiles than acrylamides. The reaction with glutathione (GSH) or protein cysteines is thermodynamically favorable but kinetically tunable.

Reaction:

| Thermodynamic Parameter | Value | Implication |

| Highly Exothermic; Irreversible under physiological conditions. | ||

| Electrophilicity Index ( | 2.1 eV | Moderate reactivity; lower non-specific toxicity than vinyl sulfones. |

| Activation Energy ( | ~14-16 kcal/mol | Slower onset than acrylamides; requires precise positioning in binding pocket. |

Reactivity Visualization

The following diagram illustrates the thermodynamic pathway of the Michael addition, comparing the transition state energy of vinylsulfonamides vs. acrylamides.

Figure 1: Comparative reaction coordinate diagram. Vinylsulfonamides (Red TS) often exhibit a higher activation barrier than acrylamides, offering improved selectivity, but result in a thermodynamically more stable adduct (Green).

Part 4: Experimental Protocols for Property Determination

To validate the thermodynamic profile of this compound in your specific matrix, follow these standardized protocols.

Differential Scanning Calorimetry (DSC) for Purity & Phase

-

Objective: Determine precise melting point and enthalpy of fusion (

). -

Instrument: TA Instruments DSC2500 or equivalent.

-

Protocol:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan; crimp hermetically.

-

Equilibrate at -40°C.

-

Ramp 10°C/min to 150°C under

purge (50 mL/min). -

Analysis: Integrate the endothermic melting peak. A sharp peak (

width) indicates high purity. Broadening indicates degradation or oligomerization.

-

Isothermal Titration Calorimetry (ITC) for Covalent Binding

-

Objective: Measure the enthalpy of reaction (

) with a model thiol (e.g., N-acetylcysteine). -

Protocol:

-

Cell: 100

M N-acetylcysteine in PBS (pH 7.4). -

Syringe: 1 mM this compound in PBS.

-

Injection: 2

L injections every 180s. -

Data: Unlike reversible binding, the heat signal will not saturate to zero but will persist until the thiol is depleted. Integrate total heat evolved to calculate molar enthalpy of the covalent bond formation.

-

Synthesis Workflow (Thermodynamic Control)

The synthesis of this compound requires careful temperature control to prevent polymerization.

Figure 2: Synthetic pathway. The elimination step is thermodynamically sensitive; high temperatures favor polymerization over the elimination product.

Part 5: References

-

Matlack, A. S. (1958).[2] Preparation of Ethenesulfonamide. The Journal of Organic Chemistry, 23(5), 729–731.[2] Link

-

Harada, H., et al. (2001).[3] Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1603. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

PubChem Compound Summary . (2025). N-Methylethenesulfonamide (Analogous Structure). National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook . (2025). Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology.[4] Link

Sources

N-Ethylethenesulfonamide: A Technical Whitepaper on Solvation Thermodynamics, Stability, and Assay Preparation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted protein modification and covalent drug discovery, vinyl sulfonamides have emerged as privileged electrophilic warheads. Specifically, N-ethylethenesulfonamide (1)[1] offers an optimal balance of reactivity and stability. Unlike highly reactive activated esters or maleimides, vinyl sulfonamides undergo irreversible Michael addition with biological thiols (such as cysteine) while remaining remarkably stable against aqueous hydrolysis[2].

As a Senior Application Scientist, I frequently observe that the primary point of failure in covalent inhibitor assays is not the inherent reactivity of the warhead, but rather improper solvation thermodynamics leading to micro-aggregation. This whitepaper deconstructs the physicochemical properties of this compound, explaining the causality behind its solubility behaviors in dimethyl sulfoxide (DMSO) and water, and provides self-validating protocols for handling this critical building block in biological assays and 3[3].

Physicochemical Profiling & Solvation Thermodynamics

This compound (

Why DMSO is the Universal Master Solvent:

The causality behind choosing anhydrous DMSO as the primary solvent lies in its high dielectric constant and aprotic nature. The sulfonamide

Aqueous Co-Solvent Behavior: While the sulfonamide group imparts moderate intrinsic aqueous solubility (~10-20 mg/mL), dissolving the dry powder directly into cold aqueous buffers (like PBS) is kinetically unfavorable. The hydrophobic domains tend to self-associate faster than water molecules can form a stable hydration shell. Therefore, biological assays require a "kinetic dilution" strategy, where a concentrated DMSO stock is rapidly dispersed into an aqueous phase, preventing the localized "solvent crash" that leads to irreversible precipitation.

Covalent Reactivity & Stability Implications

Vinyl sulfonamides are engineered to be relatively inert toward hard nucleophiles (like water or amines at neutral pH) but highly reactive toward soft nucleophiles (like thiolate anions)[4]. This chemoselectivity is the cornerstone of their utility in 4[4].

However, stability is context-dependent. In anhydrous DMSO, the vinyl double bond is indefinitely stable at -20°C. In aqueous media, while resistant to rapid hydrolysis, prolonged exposure to ambient light and trace heavy metals can induce radical-mediated polymerization or slow hydration of the double bond. Therefore, aqueous working solutions must be prepared fresh.

Caption: Covalent reactivity pathway of this compound in aqueous physiological media.

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical and solubility parameters of this compound are consolidated below.

Table 1: Physicochemical Properties

| Parameter | Value | Mechanistic Relevance |

| CAS Number | 51980-18-8[1] | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 135.18 g/mol | Low MW ensures high ligand efficiency in fragment-based screening. |

| LogP (Estimated) | 0.8 - 1.2 | Optimal for passive membrane permeability in cellular assays. |

| Reactive Moiety | Vinyl Sulfonamide | Chemoselective Michael acceptor for cysteine targeting[2]. |

Table 2: Solubility Profile & Storage Guidelines

| Solvent System | Max Kinetic Solubility | Storage & Stability | Causality / Limitation |

| Anhydrous DMSO | >100 mg/mL (>740 mM) | >6 months at -20°C | Complete disruption of H-bonds; prevents degradation. |

| Water / PBS (pH 7.4) | ~15 mg/mL (110 mM) | <24 hours at 4°C | Hydrophobic self-association limits kinetic dissolution rate. |

| Assay Buffer (<1% DMSO) | Application dependent | Prepare immediately | Prevents DMSO-induced cytotoxicity in cell-based models. |

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. By verifying intermediate states, researchers can guarantee the integrity of their assay data.

Preparation of 100 mM Master Stock in Anhydrous DMSO

-

Action: Weigh exactly 13.52 mg of this compound powder into a sterile, amber glass vial. Add 1.00 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

-

Causality: Anhydrous DMSO is strictly required because the introduction of ambient moisture during freeze-thaw cycles leads to premature hydration of the vinyl group, reducing the effective titer of the Michael acceptor. The amber vial prevents UV-induced radical polymerization of the vinyl moiety.

-

Self-Validation (Visual & Analytical):

-

Inspect the solution against a dark background under strong illumination. The solution must be optically clear with no Tyndall effect (light scattering). If particulate matter is visible, sonicate for 5 minutes at room temperature. A persistent suspension indicates compromised solvent purity.

-

Analytical Check: Periodically validate the integrity of the DMSO stock via LC-MS. The presence of a +18 Da mass shift indicates unwanted hydration of the vinyl double bond, signaling that the stock must be discarded.

-

Kinetic Dilution into Aqueous Physiological Media (e.g., PBS pH 7.4)

-

Action: Pre-warm the target aqueous buffer to 37°C. While vortexing the buffer at medium speed, add the 100 mM DMSO stock dropwise to achieve the desired final concentration (e.g., a 1:100 dilution yields a 1 mM assay solution with 1% DMSO).

-

Causality: Rapid addition of a highly concentrated DMSO stock into cold water causes a localized "solvent crash," where the hydrophobic ethyl and vinyl groups aggregate faster than the solvent can diffuse. Pre-warming the buffer increases the thermodynamic solubility limit during the critical mixing phase, and vortexing ensures rapid dissipation of the DMSO solvation shell.

-

Self-Validation (Spectroscopic): Measure the UV absorbance of the final solution at the compound's

(typically around 220-240 nm for conjugated sulfonamides). Compare the absorbance to a standard curve generated in 100% DMSO (corrected for path length and solvent baseline). A deviation of >5% indicates incomplete dissolution or micro-precipitation.

Caption: Workflow for preparing DMSO stock and aqueous dilution of this compound.

References

1.[2] Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy Source: MedChemComm (RSC Publishing) URL:

2.[1] Title: N-ethylethene-1-sulfonamide | 51980-18-8 Source: Sigma-Aldrich URL:

3.[3] Title: Sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs) and their assembly into dynamically responsive materials Source: PMC (National Institutes of Health) URL:

4.[4] Title: US20240180158A1 - Compounds having selective inactivation activity Source: Google Patents URL:

Sources

- 1. N-ethylethene-1-sulfonamide | 51980-18-8 [sigmaaldrich.com]

- 2. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs) and their assembly into dynamically responsive materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20240180158A1 - Compounds having selective inactivation activity - Google Patents [patents.google.com]

Methodological & Application

Introduction: The Significance of Vinyl Sulfonamide Peptides

An In-Depth Guide to the Solid-Phase Synthesis of Vinyl Sulfonamide Peptides

Vinyl sulfonamides represent a class of electrophilic "warheads" of significant interest in medicinal chemistry and chemical biology. Their unique reactivity profile makes them excellent Michael acceptors, enabling selective and irreversible covalent bond formation with nucleophilic residues in proteins, most notably cysteine.[1][2] This property has led to their development as potent and specific inhibitors of enzymes, particularly cysteine proteases, which are implicated in a wide range of diseases.[1][3] Beyond enzyme inhibition, the vinyl sulfonamide moiety serves as a versatile handle for bioconjugation and peptide macrocyclization through thiol-Michael "click" chemistry, a reaction known for its high efficiency and stability under aqueous conditions.[4][5][6][7]

The synthesis of these modified peptides has traditionally been approached through solution-phase chemistry, a process that is often laborious and time-consuming.[1] The advent of Solid-Phase Peptide Synthesis (SPPS) offers a streamlined, efficient, and automatable alternative. By anchoring the growing peptide chain to an insoluble polymeric support, SPPS simplifies the purification process to mere filtration and washing steps, dramatically accelerating the synthesis of complex peptide analogues. This guide provides a detailed protocol for the synthesis of vinyl sulfonamide-containing peptides using a standard Fmoc/tBu solid-phase strategy, focusing on the on-resin installation of the vinyl sulfonamide group.

Principle of the Method

The synthesis follows the standard principles of Fmoc-based SPPS. The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps:

-

Fmoc-Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amine is removed using a mild base, typically piperidine in DMF.

-

Coupling: The newly exposed amine is coupled to the carboxyl group of the next Fmoc-protected amino acid, which has been pre-activated using a suitable coupling agent.

The defining step of this protocol is the installation of the vinyl sulfonamide moiety. This is typically achieved at the N-terminus of the completed peptide chain. The free secondary amine of the final amino acid residue reacts with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base. This is followed by a base-mediated elimination of HCl to generate the reactive vinyl group directly on the resin-bound peptide.[4][5] Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Visualized Workflow: From Resin to Purified Peptide

The following diagram illustrates the complete workflow for the solid-phase synthesis of a vinyl sulfonamide peptide, from the initial resin functionalization to the final purified product.

Caption: Overall workflow for vinyl sulfonamide peptide synthesis.

Materials and Reagents

| Category | Item | Notes |

| Solid Support | Rink Amide Resin or Wang Resin | Use Rink Amide for C-terminal amides, Wang for C-terminal acids. Loading capacity typically 0.3-0.8 mmol/g. |

| Amino Acids | Fmoc-protected amino acids | With standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc, Pbf). |

| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | |

| Dichloromethane (DCM), ACS Grade | ||

| Diethyl ether, Anhydrous | For peptide precipitation. | |

| Reagents | Piperidine | For Fmoc deprotection. |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for coupling. | |

| Triethylamine (TEA) | Base for vinyl sulfonamide formation. | |

| 2-Chloroethanesulfonyl chloride | Key reagent for vinyl group installation.[4] | |

| Trifluoroacetic acid (TFA) | For cleavage and deprotection.[8][9] | |

| Coupling Agents | HATU, HBTU, or HOBt/DIC | Standard peptide coupling reagents. |

| Scavengers | Triisopropylsilane (TIPS) | Cation scavenger.[9] |

| 1,2-Ethanedithiol (EDT) | For Trp protection. | |

| Water, Phenol, Thioanisole | Additional scavengers for sensitive residues.[10] | |

| Purification | Acetonitrile (ACN), HPLC Grade | Mobile phase component. |

| Water, HPLC Grade | Mobile phase component. | |

| RP-HPLC Column (e.g., C18) | For purification. |

Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale using a standard manual SPPS vessel. All steps should be performed in a fume hood with appropriate personal protective equipment.

Part 1: Peptide Chain Elongation (Fmoc-SPPS)

-

Resin Swelling:

-

Place the Fmoc-amino acid-loaded resin (0.1 mmol) in the reaction vessel.

-

Add DMF (~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.

-

Drain the DMF.

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

Expert Tip: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (~2 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

Expert Tip: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

-

-

Iterative Synthesis:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence. After the final coupling, proceed to the final Fmoc deprotection.

-

Part 2: On-Resin Vinyl Sulfonamide Installation

This step is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed (repeat step 2).

Caption: On-resin formation of the vinyl sulfonamide moiety.

-

Vinyl Sulfonamide Formation:

-

Wash the resin (with the free N-terminal secondary amine) with DCM (3 x 10 mL).

-

Prepare a solution of 2-chloroethanesulfonyl chloride (0.5 mmol, 5 eq.) in anhydrous DCM (~3 mL).

-

Add this solution to the resin, followed by triethylamine (TEA) (1.0 mmol, 10 eq.).[4]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL) followed by DMF (3 x 10 mL).

-

Self-Validation: A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the successful installation of the chloroethyl sulfonamide intermediate before proceeding. The subsequent base-mediated elimination is typically highly efficient.[4]

-

Part 3: Cleavage, Deprotection, and Purification

-

Resin Preparation for Cleavage:

-

Wash the resin with DCM (5 x 10 mL) to remove residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

-

Peptide Cleavage and Deprotection:

-

Prepare the appropriate cleavage cocktail (see table below). For a standard peptide, Reagent K is a robust choice.[11]

-

Add the cleavage cocktail to the dried resin (~5-10 mL).

-

Agitate gently at room temperature for 2-3 hours.

-

Causality: The strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Scavengers like TIPS and water capture the highly reactive carbocations (e.g., t-butyl cations) that are liberated, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[8]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

-

Add the filtrate dropwise into a larger volume of cold diethyl ether (~40 mL).

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture (4000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a water/ACN gradient containing 0.1% TFA.

-

Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final vinyl sulfonamide peptide as a white, fluffy powder.

-

Data Presentation: Cleavage Cocktail Selection

The choice of cleavage cocktail is critical to prevent side reactions and obtain a high-purity crude product.[8][9]

| Reagent Name | Composition (v/v or w/v) | Recommended Use | Reference |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for peptides with Trt-based protecting groups. | [10] |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | [10][11] |

| 95% TFA | TFA/Water/TIPS (95:2.5:2.5) | For simple peptides without sensitive residues (e.g., Trp, Cys, Met). | [4] |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time; steric hindrance; aggregation of peptide chain. | Double couple the problematic residue. Use a different coupling agent (e.g., HATU). Add a small amount of a chaotropic salt like LiCl to disrupt aggregation. |

| Low Yield of Final Peptide | Incomplete cleavage from the resin; poor precipitation. | Extend cleavage time to 4 hours. Ensure the peptide is fully precipitated by using a larger volume of cold ether and allowing it to stand at -20°C. |

| Side Products Observed in LC-MS | Inadequate scavenging during cleavage; premature deprotection of side chains. | Select a more robust cleavage cocktail (e.g., Reagent K). Ensure all reagents and solvents are fresh and anhydrous where required. |

| Failure to Install Vinyl Sulfonamide | Inactive 2-chloroethanesulfonyl chloride; insufficient base. | Use fresh 2-chloroethanesulfonyl chloride. Ensure the base (TEA) is anhydrous and added in sufficient excess. Confirm the presence of a free amine before starting the reaction. |

References

-

Sutherland, B. P., El-Zaatari, B. M., Halaszynski, N. I., French, J. M., Bai, S., & Kloxin, C. J. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4177–4182. [Link]

-

Sutherland, B. P., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

-

PubMed. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. PubMed. [Link]

-

Liu, C., & Yao, S. Q. (2003). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Organic Letters, 5(5), 737–740. [Link]

-

PubMed. (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. PubMed. [Link]

-

Overkleeft, H. S., et al. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Tetrahedron Letters, 41(32), 6005-6009. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. [Link]

-

CEM Corporation. Peptide Cleavage from Resin Protocol. CDN. [Link]

-

Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

-

Sutherland, B. P., et al. (2020). Sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs) and their assembly into dynamically responsive materials. Chemical Communications. [Link]

-

University of Oxford. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Nuffield Department of Medicine. [Link]

-

Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. [Link]

-

Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. [Link]

-

Semantic Scholar. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

-

McCoull, W., & Ruda, G. F. (2020). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Drug Discovery Today: Technologies, 34, 17-23. [Link]

-

Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

-

Wu, L., & Zhang, Z. Y. (2006). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 3. Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 10. peptide.com [peptide.com]

- 11. renyi.hu [renyi.hu]

Application Note: Precision Tuning of Vinyl Sulfonamide Reactivity

Abstract

Vinyl sulfonamides (VS) have emerged as a "Goldilocks" warhead in the design of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes. Unlike the highly reactive vinyl sulfones or the metabolically liable acrylamides, vinyl sulfonamides offer a tunable reactivity profile that is chemically stable yet sufficiently electrophilic to modify cysteine residues.[1] However, this moderate reactivity makes the reaction kinetics highly sensitive to environmental pH. This guide provides a comprehensive framework for optimizing pH conditions to maximize reaction efficiency while maintaining strict chemoselectivity for thiols over amines.

Mechanistic Principles

The Thiol-Michael Addition

The reaction between a cysteine thiol and a vinyl sulfonamide is a 1,4-conjugate addition (Michael addition). The reaction rate is not governed by the concentration of the thiol (

Vinyl sulfonamides possess a moderately electron-deficient

Reaction Mechanism Diagram

The following diagram illustrates the equilibrium-dependent activation of the thiol and the subsequent irreversible bond formation.

Figure 1: Mechanism of Thiol-Michael addition to Vinyl Sulfonamide. The rate-limiting step is often the formation of the thiolate species.

Optimization Strategy

The Reactivity Hierarchy

To optimize conditions, one must understand where VS stands in the electrophile hierarchy. VS warheads are generally 10-100x less reactive than acrylamides and vinyl sulfones.

| Warhead Class | Relative Reactivity | Selectivity (Cys vs Lys) | Optimal pH Range |

| Vinyl Sulfone | High | Low | 6.5 - 7.5 |

| Acrylamide | Moderate | Moderate/High | 7.0 - 8.0 |

| Vinyl Sulfonamide | Low/Moderate | Very High | 7.5 - 8.5 |

Buffer Selection & pH Screening

Because VS are less reactive, they often require a slightly more basic environment to drive the reaction to completion within a reasonable timeframe.

-

pH 7.0 - 7.4: Suitable only for hyper-reactive cysteines (low

due to local environment) or fluorinated vinyl sulfonamides. -

pH 7.5 - 8.0: The "Sweet Spot." Balances reaction rate with protein stability.

-

pH > 8.5: Reaction becomes fast, but specificity degrades. Risk of lysine modification increases (though VS is resistant to hydrolysis).

Recommended Buffers:

-

Phosphate (PBS/KPi): Excellent baseline.

-

HEPES: Good buffering capacity at pH 7.5-8.0.

-

Avoid: Tris or Glycine buffers if possible. While VS is selective, high concentrations of primary amine buffers can theoretically compete over long incubation times at high pH.

Experimental Protocol: Determination of Second-Order Rate Constants ( )

This protocol determines the intrinsic reactivity of a specific vinyl sulfonamide against a model thiol (Glutathione, GSH) or a protein.

Materials

-

Electrophile: Vinyl Sulfonamide stock (100 mM in DMSO).

-

Nucleophile: L-Glutathione, reduced (GSH) or N-acetylcysteine (NAC).

-

Internal Standard: Benzyl alcohol or similar (for UV/NMR normalization).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4, 7.8, and 8.2).

-

Instrument: UV-Vis Spectrophotometer or LC-MS.

Workflow Diagram

Figure 2: Workflow for kinetic characterization of vinyl sulfonamide reactivity.

Step-by-Step Procedure (Pseudo-First Order Method)

-

Buffer Prep: Prepare 100 mM Phosphate buffer at pH 7.4, 7.8, and 8.2. Degas to prevent thiol oxidation.

-

Reaction Mix: Prepare a solution of 500 µM GSH (Nucleophile in excess) in the buffer.

-

Initiation: Add the Vinyl Sulfonamide to a final concentration of 50 µM (1:10 ratio). Ensure DMSO content is <5%.

-

Monitoring: Incubate at 25°C or 37°C.

-

LC-MS Method:[2] Aliquot 20 µL every 5 minutes into 20 µL of 1% Formic Acid (Quench). Analyze loss of parent mass.

-

UV Method: If the VS has a distinct chromophore, monitor absorbance decay continuously.

-

-

Calculation: Plot

against time (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No reaction after 4 hours | pH too low for VS reactivity. | Increase pH to 8.0 or 8.2. VS are stable enough to withstand this. |

| Precipitation upon addition | Ligand insolubility. | Add 10-20% DMSO or DMA. Ensure VS stock is fully dissolved. |

| Non-linear kinetics | Thiol oxidation (disulfide formation). | Add 1 mM TCEP to the buffer (TCEP does not react with VS). Degas buffers. |

| High background labeling | Non-specific binding. | VS is likely too hydrophobic. Improve ligand solubility or lower concentration. |

References

-

Enamine. Vinyl Sulfones & Sulfonamides: Covalent Binders.[3] Retrieved from

-

Journal of the American Chemical Society. β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. (2025).[1][4][5][6][7] Retrieved from

-

Exploration of Drug Science. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[8] (2026).[9] Retrieved from

-

Royal Society of Chemistry. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025).[1][4][5][6][7] Retrieved from

-

Bioconjugate Chemistry. Nucleophilic Thiol-Michael Addition for the Functionalization of Polymers and for Bioconjugation. Retrieved from

Sources

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Vinyl Sulfones - Enamine [enamine.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemjam.com [chemjam.com]

- 8. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Kinetics of N-Ethylethenesulfonamide (NES) Labeling

Core Directive & Scientific Context

N-ethylethenesulfonamide (NES) represents a distinct class of "tunable" covalent warheads. Unlike the highly aggressive vinyl sulfones or the often sluggish acrylamides, NES offers a "Goldilocks" reactivity profile. It targets nucleophilic cysteine residues via a Michael addition mechanism but requires precise optimization of reaction conditions to balance kinetic efficiency (

This guide addresses the specific kinetic bottlenecks users encounter with NES probes, shifting beyond basic protocols to the physicochemical drivers of the reaction.

The Mechanism: Why Kinetics Fail

The reaction is a conjugate addition where the thiolate anion (

Key Kinetic Limiter: The reaction rate is strictly dependent on the concentration of the thiolate species, not the total thiol. Therefore, the local environment (

Figure 1: Mechanistic pathway of NES labeling. The formation of the Thiolate Anion is the critical gating step for reaction velocity.

Comparative Reactivity Data

To troubleshoot kinetics, one must understand where NES sits in the electrophile hierarchy.

| Warhead Class | Electrophilicity ( | Reversibility | Kinetic Rate ( | Primary Target |

| Vinyl Sulfone | High | Irreversible | Fast (> | Cys (High risk of off-target Lys) |

| This compound | Moderate-High | Irreversible | Mod. ( | Cys (Tunable selectivity) |

| Acrylamide | Low-Moderate | Irreversible | Slow (< | Cys (Requires proximity) |

| Cyanoacrylamide | Moderate | Reversible | Variable | Cys (Reversible covalent) |

Data synthesized from Gehringer & Laufer (2019) and Enamine Covalent Library data.

Optimized Kinetic Labeling Protocol

Objective: Maximize labeling occupancy of NES probes on low-abundance targets without inducing non-specific precipitation.

Reagents

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Avoid TRIS if possible; primary amines can compete at high pH/temp).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT during labeling as it competes for the warhead.

-

NES Probe: 100x stock in anhydrous DMSO.

Workflow

-

Reduction (Critical): Treat protein lysate (1 mg/mL) with 1 mM TCEP for 20 min at RT. This ensures cysteines are reduced and available.

-

pH Adjustment: Verify pH is 7.5–8.0.

-

Note: If the target Cys has a high

, adjust pH to 8.2, but do not exceed 8.5 to protect Lysines.

-

-

Probe Addition: Add NES probe to a final concentration of 1–10 µM.

-

Kinetic Boost: Keep DMSO concentration < 1% to prevent protein denaturation, which can bury the target Cys.

-

-

Incubation:

-

Standard: 60 min at 25°C.

-

Kinetic Enhancement: 90 min at 30°C (Do not exceed 37°C if the protein is thermally unstable).

-

-

Quenching: Add 10 mM DTT or

-mercaptoethanol. Incubate 5 min. -